Bromochloroiodomethane

Description

Significance of Polyhalogenated Methanes in Modern Synthetic Chemistry

Polyhalogenated methanes are a class of organic compounds that serve as crucial building blocks and reagents in modern synthetic chemistry. msu.eduscribd.comlibretexts.org Their utility stems from the presence of multiple carbon-halogen bonds, which can be selectively cleaved or transformed to create new molecular architectures. libretexts.org Polychlorination of methane (B114726), for instance, efficiently produces compounds like dichloromethane (B109758) and chloroform (B151607), which are valued for their properties as solvents for nonpolar and slightly polar substances. libretexts.orglibretexts.org

The reactivity of polyhalogenated methanes is a key aspect of their significance. They participate in a wide array of chemical reactions, including:

Substitution Reactions: The halogen atoms can act as leaving groups, allowing for their replacement by various nucleophiles.

Addition Reactions: They can be added across double and triple bonds. msu.edulibretexts.org

Reductive Dehalogenation: These reactions are of interest for both synthetic applications and environmental remediation. dss.go.th

Carbene/Carbenoid Formation: Certain polyhalogenated methanes are precursors to dihalocarbenes, highly reactive intermediates used to construct cyclopropane (B1198618) rings. For example, bromochloromethane (B122714) is used to generate (chloromethyl)lithium, a carbenoid species. beilstein-journals.orgmdpi.com

These compounds are indispensable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. scribd.comsolubilityofthings.com The ability to introduce halogen atoms into molecules is a fundamental strategy in organic synthesis, and polyhalogenated methanes provide a direct and efficient means to achieve this functionalization. scribd.comlibretexts.org

Historical Trajectories of Bromochloroiodomethane Investigations in Organic Synthesis

The investigation of polyhalogenated methanes has a long history, with compounds like chloroform gaining prominence in the 19th century. scribd.comncceh.ca While the specific timeline for the first synthesis of this compound is not as prominently documented as that of its simpler analogues, research from the mid-20th century indicates its availability and use in mechanistic studies. A notable investigation into the basic hydrolysis of this compound was published in 1958, exploring its reaction pathways as a source of dihalomethylene intermediates. acs.org

Early synthetic methods for halomethanes involved the direct free-radical halogenation of methane. scribd.com For a trihalomethane with three different halogens like this compound, this direct approach is impractical due to the formation of a complex mixture of products. More controlled synthetic routes have been developed, such as the stepwise halogenation of methane or its derivatives, or through halogen-exchange reactions from precursors like chlorodiiodomethane (B121519) or bromodiiodomethane. chembk.com

The study of related compounds provided context for the research into this compound. For example, bromochloromethane (Halon 1011) was developed in the 1940s as a fire-extinguishing agent, and its subsequent regulation under the Montreal Protocol due to ozone-depleting concerns highlighted the environmental chemistry of halomethanes. epa.govwikipedia.org This broader focus on the properties and reactivity of mixed halomethanes spurred further academic and industrial interest in the synthesis and behavior of more complex analogues like this compound. epa.gov

Contemporary Research Paradigms and Unaddressed Challenges in this compound Chemistry

Modern research on this compound has diversified, moving from fundamental reactivity studies to more specialized applications and analytical challenges. Its unique halogen composition makes it a versatile reagent for introducing specific combinations of atoms in complex syntheses, with applications in medicinal chemistry and material science. cymitquimica.com

A significant area of contemporary research involves the role of this compound as a disinfection byproduct (DBP) in drinking water. acs.org When water sources containing iodide and bromide ions are treated with chlorine-based disinfectants, a variety of halogenated DBPs can form, including iodo-trihalomethanes (iodo-THMs) like this compound. acs.orgresearchgate.net Research focuses on:

Formation Pathways: Elucidating the chemical mechanisms by which it forms during water treatment processes, such as chlorination and chloramination. acs.orgresearchgate.net Studies have found that iodo-THMs can form during chlorination of waters with high iodide content and during chloramination. acs.org

Analytical Detection: Developing sensitive and accurate methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and quantify trace levels of this compound in water and biological samples. researchgate.netnih.gov

Another active research front is in photochemistry. Studies using low-temperature matrix isolation techniques have examined the photochemical reactions of this compound with ozone. acs.org Irradiation of a complex between the two molecules leads to the formation of novel, transient intermediates like iodosochloromethane (CH₂ClIO) and hypoiodochloromethane (CH₂ClOI). acs.org Such fundamental studies provide deep insight into reaction dynamics and the structure of transient species. k-state.edu

Unaddressed Challenges:

Selective Synthesis: A primary challenge remains the development of highly selective, efficient, and scalable synthetic methods for producing specific enantiomers of this compound, which is crucial for stereospecific applications.

Reaction Control: The presence of three different carbon-halogen bonds (C-I, C-Br, C-Cl) with varying strengths and reactivities presents a challenge in controlling its reactions. Selectively activating one C-X bond without affecting the others is a significant hurdle for its use as a precise synthetic building block.

Mechanistic Understanding: While its role as a DBP is established, fully understanding the kinetics and factors that favor its formation over other DBPs in complex environmental matrices remains an area of active investigation. acs.org

Thermodynamic Data: Accurate experimental determination of thermodynamic properties for polyhalogenated methanes, especially those containing bromine and iodine, remains a challenging task, with inconsistencies often found in the literature. dergipark.org.tr Computational chemistry offers a reliable alternative for predicting these properties. dergipark.org.tr

| Reaction / Application | Description |

| Nucleophilic Substitution | The halogen atoms can be substituted by various nucleophiles. For example, reaction with sodium hydroxide (B78521) can yield hydroxylated derivatives. |

| Dihalomethylene Precursor | Basic hydrolysis can lead to the formation of chlorobromomethylene or chloroiodomethylene intermediates, which are useful in certain synthetic contexts. acs.org |

| Disinfection Byproduct (DBP) Research | Investigated as an iodo-trihalomethane formed during water disinfection. Studies focus on its occurrence, formation mechanisms, and detection. acs.orgnih.gov |

| Photochemical Studies | Used as a substrate in photochemical reactions, for example with ozone, to study transient intermediates and reaction pathways under matrix isolation conditions. acs.org |

| Building Block | Its unique halogenation makes it a potential building block for more complex molecules in medicinal chemistry and material science. cymitquimica.com |

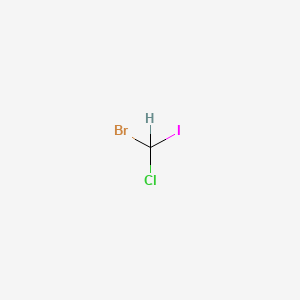

Structure

3D Structure

Propriétés

IUPAC Name |

bromo-chloro-iodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClI/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHPSARYLVYQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021502 | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-00-8 | |

| Record name | Methane, bromochloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Exploitation

Enantioselective Synthesis Strategies Utilizing Bromochloroiodomethane

The creation and utilization of enantiomerically pure compounds are central to modern chemistry. For a molecule like this compound, controlling its absolute stereochemistry is key to its application in asymmetric synthesis.

Asymmetric Catalysis for Chiral this compound Derivatives

Asymmetric catalysis is a powerful strategy that employs chiral catalysts to stereoselectively produce a specific enantiomer of a product. While the direct asymmetric synthesis of this compound itself is not a common focus, the principles of asymmetric catalysis are crucial for creating its chiral derivatives. Methodologies such as catalytic asymmetric halogenation could theoretically be applied to prochiral precursors to install the bromo- and chloro-substituents in a stereocontrolled manner.

Research in asymmetric catalysis has yielded various systems that could be conceptually adapted for such transformations. For instance, chiral catalysts are known to facilitate enantioselective bromoamination and chlorocyclization reactions on unsaturated systems. researchgate.netrsc.org These reactions proceed through intermediates where a chiral catalyst environment dictates the facial selectivity of the halogen addition, a principle that could be extended to the formation of chiral halomethanes.

Table 1: Examples of Asymmetric Catalysis Concepts

| Catalysis Type | Catalyst System (General Example) | Potential Application |

|---|---|---|

| Asymmetric Halogenation | Chiral N,N′-dioxide-Sc(III) complex | Stereoselective bromoamination of precursors. rsc.org |

| Asymmetric Hydrogenation | Rhodium complex with chiral phosphine ligands (e.g., BINAP) | Reduction of a prochiral precursor to set a stereocenter prior to halogenation. nih.gov |

Desymmetrization Approaches for Quaternary Stereocenter Formation

Desymmetrization is a potent strategy for generating complex stereocenters by selectively reacting one of two or more identical functional groups in a prochiral or meso compound. researchgate.netnih.gov This approach is particularly valuable for the construction of all-carbon quaternary stereocenters. nih.govsemanticscholar.org

While this compound itself is not a substrate for desymmetrization to form a quaternary center (as it only has one carbon), its derivatives can be employed in reactions with prochiral substrates. For example, the nucleophilic chlorobromoiodomethyl anion (derived from CHBrClI, see section 2.2.2) could be added to a prochiral diketone or a similar symmetric electrophile. In the presence of a chiral catalyst, this addition could occur selectively at one of the enantiotopic carbonyl groups, thereby breaking the molecule's symmetry and establishing a new stereocenter. nih.govresearchgate.net This strategy effectively transfers the challenge from creating the chiral halomethane to using it as a tool to induce chirality elsewhere.

Chiral Auxiliaries and Ligand Design in this compound Reactivity

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis. nih.govsigmaaldrich.com In the context of this compound, if its anionic form were to be used as a nucleophile, it could be paired with a chiral auxiliary-bearing electrophile. The steric and electronic properties of the auxiliary would shield one face of the electrophile, directing the attack of the chlorobromoiodomethyl anion to the opposite face, resulting in a diastereomerically enriched product.

Ligand Design: The rational design of chiral ligands is fundamental to the success of asymmetric metal-based catalysis. rsc.orgmiamioh.edu Ligands can control the reactivity and selectivity of a metal center by modulating its electronic properties and creating a well-defined chiral pocket. miamioh.edu If this compound were involved in a metal-catalyzed reaction—for example, as a precursor to a carbenoid (see section 2.2.2)—the choice of chiral ligand would be paramount. Specifically designed ligands, such as those with C2 symmetry or spiro-cyclic frameworks, can create a highly organized steric environment around the metal, forcing the reactants to approach from a specific orientation and thus ensuring high enantioselectivity. miamioh.edu

Table 2: Common Classes of Chiral Ligands and Auxiliaries

| Class | Example(s) | Mode of Action |

|---|---|---|

| Chiral Auxiliaries | Evans' Oxazolidinones, SAMP/RAMP | Temporarily attached to the substrate to provide steric hindrance, directing attack from one face. wikipedia.org |

Novel Reaction Pathways and Reagent Applications of this compound

Beyond its role in stereochemical studies, this compound serves as a versatile reagent, capable of acting as an electrophile, a nucleophile precursor, and a potential source for carbenoid species.

One-Carbon Electrophilic Reactivity in Complex Molecule Construction

The carbon atom in this compound is bonded to three electronegative halogens, rendering it significantly electron-deficient (electrophilic). pressbooks.pub This makes it susceptible to attack by nucleophiles in classic SN2 substitution reactions. In these reactions, an incoming nucleophile attacks the carbon atom, displacing one of the halogen atoms as a leaving group. The reactivity order for leaving groups is typically I > Br > Cl, meaning iodine is the most likely to be displaced. This reactivity allows this compound to act as a one-carbon building block, delivering a dihalogenated methyl group to a nucleophile.

For instance, reacting this compound with a soft nucleophile like a thiolate or an enolate would result in the formation of a new carbon-sulfur or carbon-carbon bond, respectively, with the concurrent loss of an iodide ion. This provides a direct pathway to introduce a functionalized and sterically demanding chlorobromomethyl group into more complex molecular frameworks.

Nucleophilic and Carbenoid Reactivity in Advanced Organic Transformations

Nucleophilic Reactivity: Despite the electrophilic nature of its carbon atom, this compound can be converted into a potent nucleophile. wikipedia.org Treatment with a strong, non-nucleophilic base (like potassium tert-butoxide) at low temperatures can deprotonate the molecule to form the chlorobromoiodomethyl anion ([-]CBrClI). wikipedia.org This anionic species is a one-carbon nucleophile that can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, or alkyl halides. For example, its reaction with phenylmercuric chloride yields phenyl(chlorobromoiodomethyl)mercury. wikipedia.org

Carbenoid Reactivity: Carbenes (R₂C:) and carbenoids (metal-complexed carbenes) are highly reactive intermediates valuable for reactions like cyclopropanation. libretexts.orglumenlearning.com Trihalomethanes are common precursors for dihalocarbenes via alpha-elimination. lumenlearning.comyoutube.com While chloroform (B151607) (CHCl₃) is famously used to generate dichlorocarbene (B158193) (:CCl₂), this compound offers the potential to generate more complex, mixed-halogen carbenes or carbenoids.

One plausible pathway involves reacting this compound with an organolithium reagent or an active metal like zinc. This could lead to the formation of a metal carbenoid, analogous to the iodomethylzinc iodide (ICH₂ZnI) used in the Simmons-Smith reaction. wikipedia.orgnih.govorganic-chemistry.orgorganicchemistrytutor.com Such a carbenoid, for example, a "chlorobromozinc carbenoid," could then react with an alkene in a concerted fashion to deliver a chlorobromomethylidene (:CBrCl) unit, forming a gem-dihalogenated cyclopropane (B1198618). This transformation would be stereospecific, preserving the geometry of the starting alkene. wikipedia.org

Phase Transfer Catalysis in this compound Synthesis and Derivatization

Phase transfer catalysis (PTC) represents a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. This technique is particularly advantageous for the synthesis of mixed halogenated methanes like this compound (CHBrClI), offering milder reaction conditions, improved yields, and the use of environmentally benign solvents. alfachemic.comcrdeepjournal.orgjetir.org

Synthesis of this compound via Phase Transfer Catalysis:

While a documented method for the synthesis of this compound involves the reaction of bromodiiodomethane with antimony pentachloride, this process utilizes hazardous reagents and solvents. wikipedia.org A plausible and greener synthetic route can be proposed employing phase transfer catalysis. This proposed method would involve the reaction of a dihalomethane, such as bromochloromethane (B122714) (CH2BrCl), with an iodide source in a biphasic system.

The mechanistic steps of this proposed synthesis are as follows:

Formation of the Active Catalyst: A quaternary ammonium or phosphonium salt, the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the iodide anion from the aqueous phase to the organic phase. mdpi.com

Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive iodide anion reacts with bromochloromethane in a nucleophilic substitution reaction, displacing either the bromide or chloride ion to form the desired this compound. The selection of the starting dihalomethane and the reaction conditions would be crucial to control the selectivity of the halogen exchange.

Regeneration of the Catalyst: The displaced halide ion (bromide or chloride) is then transported back to the aqueous phase by the catalyst, thus completing the catalytic cycle.

This PTC approach avoids the use of heavy metal halides and harsh reaction conditions, making it a more attractive synthetic strategy from both a chemical and environmental perspective. crdeepjournal.org

Derivatization of this compound using Phase Transfer Catalysis:

This compound, like other trihalomethanes, can be deprotonated to form a chlorobromoiodomethyl anion (CBrClI⁻). wikipedia.org This anion is a valuable intermediate for the formation of new carbon-carbon bonds. Phase transfer catalysis can be effectively exploited for the in-situ generation and subsequent reaction of this anion.

For instance, the alkylation of this compound can be achieved under PTC conditions. The process would involve:

Deprotonation at the Interface: In a biphasic system of an organic solvent (containing this compound and an alkylating agent) and a concentrated aqueous base (e.g., sodium hydroxide), deprotonation of CHBrClI occurs at the interface of the two phases. mdpi.comptfarm.pl

Anion Transport: The phase transfer catalyst transports the chlorobromoiodomethyl anion from the interface into the bulk organic phase.

Alkylation Reaction: The highly reactive anion then undergoes a nucleophilic attack on the alkylating agent (e.g., an alkyl halide), leading to the formation of a new carbon-carbon bond and the derivatized product.

This method provides a controlled and efficient way to perform derivatization reactions of this compound under mild conditions.

Sustainable Synthetic Methodologies for this compound

Green Chemistry Principles in Halogenated Methane (B114726) Production

The production of halogenated methanes, including this compound, has traditionally involved methods that are often at odds with the principles of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. nih.gov The proposed PTC synthesis of this compound, for example, would have a higher atom economy compared to traditional methods.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. ptfarm.pl Phase transfer catalysts are a prime example of this principle in action.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. crdeepjournal.org PTC often allows for the use of water as a solvent, significantly improving the green profile of the synthesis. jetir.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. PTC reactions can often be carried out under milder conditions than their conventional counterparts.

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy and Environmental Footprint Reduction in Synthesis

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

Table 1: Comparative Atom Economy for the Synthesis of this compound

| Synthesis Method | Reactants | Desired Product | Byproducts | Molecular Mass of Reactants ( g/mol ) | Molecular Mass of Desired Product ( g/mol ) | Atom Economy (%) |

| Documented Method | Bromodiiodomethane (CHBr(I)₂) + Antimony Pentachloride (SbCl₅) | This compound (CHBrClI) | Antimony Trichloride (SbCl₃) + Iodine Monochloride (ICl) | 342.73 + 299.01 = 641.74 | 255.28 | 39.78% |

| Proposed PTC Method | Bromochloromethane (CH₂BrCl) + Sodium Iodide (NaI) | This compound (CHBrClI) | Sodium Chloride (NaCl) | 129.38 + 149.89 = 279.27 | 255.28 | 91.41% |

As the table demonstrates, the proposed PTC synthesis exhibits a significantly higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product, thereby generating less waste.

Environmental Footprint Reduction:

The environmental footprint of a chemical synthesis is a broader measure that considers factors beyond atom economy, including the nature of the reactants and byproducts, the solvents used, and the energy consumed. researchgate.net

The traditional synthesis of this compound using antimony pentachloride has a considerable environmental footprint due to:

The use of a toxic and corrosive heavy metal halide (antimony pentachloride). researchgate.net

The formation of hazardous byproducts (antimony trichloride and iodine monochloride).

The use of volatile and often hazardous organic solvents.

The proposed PTC synthesis offers a substantial reduction in the environmental footprint by:

Eliminating the use of antimony pentachloride.

Producing a simple and relatively benign byproduct (sodium chloride).

Enabling the use of water as a solvent, which is non-toxic and non-flammable. jetir.org

Potentially operating under milder, more energy-efficient conditions.

By embracing sustainable synthetic methodologies like phase transfer catalysis, the production of this compound can be aligned with the principles of green chemistry, leading to a significant reduction in its environmental impact.

Stereochemical Investigations and Chiral Recognition Phenomena

Theoretical Foundations of Bromochloroiodomethane Stereochemistry

This compound (CHBrClI) serves as a quintessential example of a chiral molecule. quimicaorganica.org Its central carbon atom is bonded to four different substituents: hydrogen, bromine, chlorine, and iodine. quimicaorganica.orgunizin.org This structural arrangement results in a molecule that is non-superimposable on its mirror image. quimicaorganica.org The two resulting forms are a pair of enantiomers. quimicaorganica.orgunizin.org The study of such molecules is fundamental to understanding stereochemistry.

Mathematical stereochemistry provides a formal framework for understanding and classifying molecular chirality. kashanu.ac.irresearchgate.net Group theory, a branch of mathematics that deals with symmetry, is particularly useful in this context. kashanu.ac.ircsbsju.edu A key principle of group theory applied to chemistry is that a molecule is chiral if it lacks certain symmetry elements, most notably a plane of symmetry (a mirror plane). csbsju.eduuky.edu

This compound, having a tetrahedral geometry with four distinct substituents, possesses no plane of symmetry or center of inversion. slideshare.net Any attempt to bisect the molecule into two identical halves will fail. According to group theory, this absence of a mirror plane is a definitive condition for chirality. csbsju.edu Therefore, the molecule and its mirror image are distinct, non-interconvertible entities known as enantiomers. quimicaorganica.orgunizin.org In contrast, a molecule like dichloroiodomethane (B121522) (CHCl₂I) does contain a plane of symmetry and is thus achiral, as it is superimposable on its mirror image. unizin.org Mathematical stereochemistry aims to provide rigorous, quantitative foundations for these descriptive concepts. dokumen.pub

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, stereochemical descriptors are used. The most widely adopted system is the Cahn-Ingold-Prelog (CIP) convention, which assigns an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor to a stereocenter. researchgate.net This system is based on assigning priorities to the substituents attached to the chiral carbon based on atomic number. researchgate.net For this compound, the priorities are Iodine > Bromine > Chlorine > Hydrogen.

While the R/S system is the standard for tetrahedral centers like that in this compound, other descriptors exist for more complex forms of chirality found in other asymmetric molecules. qmul.ac.uk These are not directly applicable to the point chirality of this compound but are relevant to the broader class of asymmetric halomethanes and other chiral structures.

| Descriptor Type | Chirality Type | Description |

| R/S | Central/Point | Assigns configuration based on a priority ranking of substituents around a tetrahedral stereocenter. researchgate.netchemaxon.com |

| P/M | Helical/Axial | Describes the "plus" (clockwise) or "minus" (counter-clockwise) sense of a helix or a chiral axis. makingmolecules.commakingmolecules.com |

| Rₚ/Sₚ | Planar | Designates the configuration of a molecule with a stereogenic plane, often found in molecules like cyclophanes. makingmolecules.com |

Analytical and Preparative Enantioseparation Techniques

Since enantiomers have identical physical properties in an achiral environment, their separation (a process called enantioseparation) requires a chiral environment. uky.edu This is typically achieved using chromatographic techniques where either the stationary phase or a mobile phase additive is chiral.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of chiral compounds. nih.govcsfarmacie.cz This is accomplished by using a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column. nih.gov The two enantiomers of a compound interact differently with the CSP, leading to different retention times and thus, separation. uni-muenchen.de

CSPs are broadly categorized based on the chiral selector they employ. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and robust nature. csfarmacie.czphenomenex.com Another common type is the Pirkle-type phase, which is based on smaller chiral molecules covalently bonded to the silica (B1680970) support. hplc.eu The choice of CSP and mobile phase (the solvent that carries the sample through the column) is critical for achieving successful enantioseparation. csfarmacie.czhplc.eu For instance, the separation of β-adrenergic blockers has been successfully achieved on a cellulose-based column, where hydrogen bonding and π-π interactions were identified as the key mechanisms for chiral recognition. nih.gov

| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Mechanism of Recognition |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Involves interactions like hydrogen bonding, dipole-dipole, and π-π stacking within chiral grooves of the polysaccharide structure. phenomenex.comnih.govmdpi.com |

| Pirkle-type (π-acid/π-base) | N-(3,5-dinitrobenzoyl)phenylglycine | Based on π-π interactions, where the CSP acts as a π-acceptor or π-donor to the analyte. hplc.eu |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Based on the inclusion of the analyte (or a part of it) into the chiral cavity of the cyclodextrin (B1172386) molecule. csfarmacie.cz |

| Protein-based | Cellulase, α1-acid glycoprotein (B1211001) (AGP) | Mimics biological interactions, involving a combination of polar, ionic, and hydrophobic interactions at specific binding sites. hplc.eu |

Gas chromatography (GC) is another primary technique for the analysis and separation of enantiomers, particularly for volatile compounds like halomethanes. nih.govsci-hub.se Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase. nih.gov The differential interaction between the enantiomers and the chiral phase leads to their separation. uni-muenchen.de

A significant class of CSPs for GC is based on modified cyclodextrins. nih.govchromatographyonline.com These cyclodextrin derivatives are dissolved in a polysiloxane polymer, which is then coated onto the inside of a capillary column. nih.gov The chirality of the cyclodextrin and its derivatives allows for the selective interaction and separation of enantiomers. chromatographyonline.com Another important type of CSP for GC involves amino acid derivatives, such as the "Chirasil-Val" phase, which is effective for separating enantiomers of amino acids and other classes of compounds. uni-muenchen.denih.gov The high efficiency and sensitivity of capillary GC make it an excellent tool for determining the enantiomeric composition of a sample. uni-muenchen.de

| Chiral GC Stationary Phase Type | Chiral Selector | Primary Interaction Mechanism |

| Modified Cyclodextrins | Derivatized α-, β-, and γ-cyclodextrins | Inclusion complex formation within the chiral cyclodextrin cavity. nih.govchromatographyonline.com |

| Amino Acid Derivatives | L-valine-tert-butylamide coupled to a polysiloxane (e.g., Chirasil-Val) | Hydrogen bonding and dipole-dipole interactions. uni-muenchen.denih.gov |

| Metal Coordination Complexes | Chiral metal complexes (e.g., of manganese or rhodium) with terpene-derived ligands | Coordination bonds (metal-ligand interactions). nih.gov |

Stereoselective Interactions in Chemical and Biological Systems

Chiral recognition is the phenomenon where a chiral molecule interacts differently with the two enantiomers of another chiral substance. mdpi.com This principle is fundamental in both chemical synthesis and biological processes. nih.govmdpi.com

In chemical systems, stereoselective interactions are exploited in asymmetric synthesis, where a chiral catalyst or reagent is used to favor the formation of one enantiomer of a product over the other. For example, related compounds like bromochloromethane (B122714) have been used to generate (chloromethyl)lithium, which then reacts in a stereoselective manner with chiral aldehydes to produce specific epoxide stereoisomers. acs.orgresearchgate.net These interactions are governed by the different transition state energies that arise from the diastereomeric interactions between the chiral reactants.

In biological systems, stereoselectivity is the norm. Receptors, enzymes, and other biological macromolecules are themselves chiral, typically being composed of L-amino acids. As a result, they often interact with only one enantiomer of a chiral drug or substrate. This differential interaction can lead to one enantiomer being therapeutically active while the other is inactive or even harmful. unizin.org While this compound is not a biological molecule, its status as a simple, well-defined chiral compound makes it an ideal model for studying the fundamental principles of stereochemical interactions that govern the complex processes of life. quimicaorganica.orgunizin.org The study of how chiral probes interact with biological systems can be monitored through advanced spectroscopic techniques, such as those combining electronic circular dichroism and Raman scattering. rsc.org

Chiral Recognition Mechanisms in Catalytic Reactions

The study of how chiral catalysts differentiate between the enantiomers of a substrate is a cornerstone of asymmetric catalysis. indagoochem.comcsic.es Chiral catalysts create a specific three-dimensional environment that preferentially interacts with one enantiomer over the other, leading to an enantiomeric excess (ee) of a particular product. csic.eswikipedia.org This recognition is typically governed by a combination of steric and electronic interactions between the catalyst and the substrate.

In the context of this compound, a chiral catalyst would need to possess binding sites or structural features that can selectively accommodate the specific arrangement of the four different atoms around the central carbon. While general principles of chiral recognition in catalysis are well-understood, specific studies detailing the catalytic enantioselective reactions of this compound are scarce in the scientific literature. Theoretical and computational studies can provide insights into the potential mechanisms. For instance, computational models could predict the docking of (R)- and (S)-bromochloroiodomethane onto the active site of various chiral catalysts, estimating the energy differences between the two diastereomeric transition states. ub.edudiva-portal.org These differences in transition state energies are what ultimately determine the degree of enantioselectivity. csic.es

Table 1: Hypothetical Interaction Points for Chiral Recognition of this compound in a Catalytic Pocket

| Catalyst Feature | Potential Interaction with this compound |

| Chiral Ligand | Steric hindrance or favorable van der Waals interactions with the halogen atoms of different sizes (I > Br > Cl). |

| Metal Center | Coordination with one of the halogen atoms, with the stereochemistry of the ligand dictating which enantiomer can bind more effectively. |

| Hydrogen Bond Donor/Acceptor | Interaction with the C-H bond or potential for weak halogen bonding interactions. |

It is important to note that while these mechanisms are plausible based on general principles of asymmetric catalysis, their specific application to this compound remains a subject for further experimental and computational investigation.

Stereochemical Influence on Molecular Recognition Processes

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org When one or more of the interacting molecules are chiral, the process is termed chiral molecular recognition. rsc.org The stereochemistry of a molecule plays a crucial role in how it is "recognized" by other molecules, a principle fundamental to many biological processes and analytical techniques. thno.orgscholaris.ca

For this compound, its distinct three-dimensional structure dictates how it can fit into the binding site of a host molecule, such as a cyclodextrin, crown ether, or a synthetic chiral receptor. thno.orgresearchmap.jpresearchgate.net The differential binding affinity of the two enantiomers to a chiral host is the basis for enantioselective separation techniques like chiral chromatography. mdpi.com

The influence of this compound's stereochemistry on molecular recognition can be conceptualized through a "three-point interaction model," where a chiral receptor must have at least three points of contact with the enantiomers to differentiate them.

Table 2: Conceptual Three-Point Interaction Model for Chiral Recognition of this compound

| Interaction Point on Chiral Host | Interaction with (R)-Bromochloroiodomethane | Interaction with (S)-Bromochloroiodomethane |

| Hydrophobic Cavity | Encapsulation of the molecule. | Encapsulation of the molecule. |

| Specific Binding Site 1 | Favorable interaction with the iodine atom. | Steric clash with the iodine atom. |

| Specific Binding Site 2 | Steric clash with the bromine atom. | Favorable interaction with the bromine atom. |

This table is a conceptual representation and does not depict actual experimental data.

Recent developments in supramolecular chemistry have led to the design of sophisticated host molecules capable of recognizing small chiral guests. rsc.orgrsc.org While specific studies focusing on the molecular recognition of this compound enantiomers by such hosts are not widely reported, research on the recognition of other haloalkanes suggests that factors like the size and polarizability of the halogen atoms are critical determinants of binding affinity and selectivity. nih.gov The unique combination of four different halogens (including hydrogen as a small, non-polar group) in this compound presents a unique challenge and opportunity for the design of highly selective synthetic receptors.

Computational Chemistry and Quantum Mechanical Analyses

Electronic Structure Calculations of Bromochloroiodomethane and Intermediates

Electronic structure calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods are invaluable for elucidating the geometric and electronic properties of this compound and the transient intermediates that may form during chemical reactions.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for exploring the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For a molecule like this compound, DFT can be employed to investigate various reaction pathways, such as nucleophilic substitution or radical reactions.

The process of elucidating a reaction mechanism using DFT typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state indeed links the desired species.

For instance, in a hypothetical reaction of this compound with a nucleophile, DFT calculations could be used to determine whether the reaction proceeds via an SN2 mechanism, involving a single transition state, or a two-step mechanism with a stable intermediate. The calculated activation energies for each step would provide insights into the reaction kinetics. While specific DFT studies on this compound are not abundant in the literature, the principles are well-established from studies on other halomethanes. For example, theoretical studies on the reactions of monohalogenated methanes with atomic chlorine have successfully used ab initio methods to describe the kinetics and complex multi-step mechanisms of hydrogen abstraction. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical SN2 Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (CHBrClI + Nu⁻) | 0.0 |

| Transition State | +15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more rigorous and often more accurate description of electronic structure compared to DFT. While computationally more demanding, these methods are invaluable for the precise prediction of spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, these methods can be used to calculate a range of spectroscopic signatures:

Vibrational Spectra: By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and infrared (IR) and Raman intensities. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions (e.g., C-H stretch, C-Br stretch). Anharmonic corrections can also be applied to improve the agreement with experimental frequencies.

Rotational Spectra: The optimized molecular geometry from high-level calculations provides the moments of inertia, which are used to predict rotational constants. These constants are fundamental to interpreting microwave and other forms of rotational spectroscopy, which can yield highly precise structural information. wikipedia.org

Electronic Spectra: The calculation of vertical excitation energies using methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio techniques can predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This is crucial for understanding the photochemistry of this compound, including its potential for photodissociation in the atmosphere. rsc.orgrsc.org

Studies on similar molecules, such as the photodissociation of bromoiodomethane, have demonstrated the power of high-level ab initio calculations in assigning experimentally observed absorption bands and understanding the subsequent dissociation pathways. rsc.org

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Harmonic) | Calculated (Anharmonic) | Experimental |

|---|---|---|---|

| C-H Stretch | 3150 | 3055 | 3040 |

| C-I Stretch | 540 | 532 | 528 |

| C-Br Stretch | 630 | 621 | 615 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics and Simulation Studies of Bromochaloiodomethane Systems

While electronic structure calculations provide a static picture of molecules, molecular dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms and molecules over time. This approach is essential for understanding the behavior of this compound in different environments, such as in solution.

A critical component of classical MD simulations is the force field, which is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. For a unique molecule like this compound, a specific and well-validated force field is necessary for accurate simulations. The development of such a force field typically involves:

Parameterization: This process involves determining the parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from high-level ab initio or DFT calculations on the molecule and its fragments. For polyhalogenated molecules, accurately representing the non-bonded interactions, including potential halogen bonding, is a significant challenge. arxiv.orgarxiv.org

Validation: The developed force field is then tested by performing simulations and comparing the calculated macroscopic properties (e.g., density, heat of vaporization) with experimental data.

Given the challenges in parameterizing force fields for halogenated hydrocarbons, automated and systematic protocols are being developed to derive these parameters from first principles. unipi.it

Once a reliable force field is available, MD simulations can be used to study this compound in the condensed phase.

Solvation Effects: By simulating this compound in a box of solvent molecules (e.g., water), one can study how the solvent affects its structure, dynamics, and reactivity. The radial distribution functions calculated from these simulations can reveal the arrangement of solvent molecules around the solute. The interplay of halogen bonding and solvation is a complex area of research where computational methods can provide significant insights. nih.gov

Conformational Landscapes: Although this compound is a small molecule, MD simulations can be used to explore its conformational space, which is particularly relevant for larger and more flexible molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

For a series of halomethanes, including this compound, a QSAR/QSPR study would involve:

Data Collection: Gathering experimental data for a specific activity (e.g., toxicity) or property (e.g., boiling point) for a set of related compounds.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing it on an external set of compounds not used in the model development.

While no specific QSAR/QSPR models for this compound have been reported, studies on broader classes of halocarbons have successfully developed models to predict properties like boiling points and fire suppression effectiveness. nist.govnih.govmolgen.de These models can be valuable for screening large numbers of compounds and prioritizing them for further experimental testing.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CHBrClI |

| Bromoiodomethane | CH₂BrI |

| Chlorine | Cl |

| Water | H₂O |

| Methane (B114726) | CH₄ |

Predictive Models for Chemical Reactivity and Transformation Pathways

Predictive modeling in chemistry aims to forecast the outcome of chemical reactions, including their rates, yields, and potential byproducts. For a chiral trihalomethane such as this compound, these models can explore its reactivity towards various reagents and predict its transformation pathways under different conditions.

Modern computational chemistry employs a range of techniques to address these questions. escholarship.org Methodologies such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are used to map out potential energy surfaces, identify transition states, and calculate activation energies. escholarship.orgmdpi.com These calculations provide a quantitative understanding of reaction kinetics and thermodynamics, revealing the most likely pathways a reaction will follow. For instance, DFT calculations can be employed to model the deprotonation of this compound to form the corresponding chlorobromoiodomethyl anion, a key reactive intermediate. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models represent another important predictive tool. QSAR models are statistical frameworks that correlate variations in the chemical structure of a series of compounds with changes in a specific activity, such as reaction rate or toxicity. nih.gov In the context of this compound, a QSAR model could be developed by comparing it to other halogenated methanes to predict its behavior in, for example, nucleophilic substitution reactions. These models often use molecular descriptors derived from computational chemistry to quantify structural and electronic features. uvic.ca

The development of machine learning has further advanced the field of predictive chemistry. rsc.org Machine learning algorithms can be trained on large datasets of known reactions to create models capable of predicting the outcomes of new transformations with high accuracy. nih.gov For a molecule like this compound, such a model could predict its reactivity with a wide array of nucleophiles or its potential to participate in cross-coupling reactions. uvic.cayoutube.com

Table 1: Computational Approaches for Predicting Reactivity

| Modeling Technique | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition state barriers. | Reaction feasibility (thermodynamics), reaction rates (kinetics), and mechanistic pathways. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of atomic motions over time during a reaction. | Dynamic effects on reaction pathways, product selectivity, and identification of short-lived intermediates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with experimental reactivity data for a series of related halomethanes. | Prediction of reaction rates, equilibrium constants, or biological activity based on molecular structure. |

| Machine Learning (ML) | Training algorithms on large reaction databases to recognize patterns in reactivity. | Major products of a reaction, regioselectivity, and stereoselectivity. |

Integration of Quantum Mechanical Descriptors in Predictive Models

The accuracy of predictive models, especially QSAR and machine learning models, is highly dependent on the quality of the molecular descriptors used as input. Quantum mechanical (QM) descriptors, which are calculated properties derived from the electronic wavefunction of a molecule, are particularly powerful because they provide fundamental insights into a molecule's electronic character. nih.govresearchgate.net Integrating these descriptors allows models to make predictions based on the underlying physics governing chemical reactivity. researchgate.net

For halogenated hydrocarbons like this compound, key QM descriptors often relate to the molecule's electrophilicity and the stability of potential intermediates. nih.gov These descriptors are typically calculated using methods like DFT.

Commonly used quantum mechanical descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The LUMO energy, in particular, indicates the propensity of a molecule to accept electrons. For an electrophile like this compound, a lower LUMO energy suggests higher reactivity towards nucleophiles. nih.gov

Electron Affinity: This descriptor provides a more rigorous measure of a molecule's ability to accept an electron than LUMO energy alone and can be systematically improved by using higher levels of theory. nih.gov

Atomic Partial Charges: The distribution of charge within the molecule highlights sites susceptible to attack. The carbon atom in this compound, bonded to three electronegative halogens, carries a significant partial positive charge, making it the primary electrophilic center. QM calculations can provide more realistic atomic charges than simpler methods by accounting for electron polarization. nih.gov

Fukui Functions: These functions describe how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov

By incorporating these descriptors, predictive models can capture subtle electronic effects that govern the reactivity and transformation pathways of this compound. For example, a multivariate linear regression model could be built to correlate the rate of a nucleophilic substitution reaction for a series of halomethanes with their calculated LUMO energies and the partial charge on the carbon atom. uvic.ca

Table 2: Key Quantum Mechanical Descriptors and Their Relevance

| QM Descriptor | Definition | Relevance to this compound Reactivity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack; a lower energy corresponds to higher reactivity. |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | A more direct measure of electrophilicity and the stability of the resulting radical anion. |

| Partial Atomic Charge (qC) | The net electric charge on the central carbon atom. | A higher positive charge on the carbon indicates a more potent electrophilic site. |

| Electrophilicity Index (ω) | A global measure of a molecule's ability to accept electrons. | Quantifies the overall electrophilic character, useful for comparing reactivity across different compounds. |

Reaction Mechanisms and Kinetic Studies of Bromochloroiodomethane

Detailed Mechanistic Pathways of Bromochloroiodomethane Reactions

The mechanistic pathways for this compound are largely dictated by the relative strengths of the C-I, C-Br, and C-Cl bonds and the stability of the potential leaving groups.

Nucleophilic substitution is a primary reaction pathway for haloalkanes. The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is determined by factors such as the structure of the substrate, the nature of the nucleophile, and the solvent. For this compound, which is sterically unhindered like a methyl halide, the SN2 mechanism is the strongly favored pathway. chemicalnote.com An SN1 reaction is highly unlikely as it would require the formation of a very unstable primary carbocation.

The SN2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemical configuration. chemicalnote.com A critical factor in the substitution reactions of this compound is the leaving group ability of the three halides. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can better stabilize the negative charge they acquire upon departure. pressbooks.publibretexts.org The order of leaving group ability for the halogens is:

I⁻ > Br⁻ > Cl⁻ >> F⁻ pressbooks.publibretexts.org

This order is due to the iodide ion being the weakest base among the halides. pressbooks.pub Consequently, in a reaction with a nucleophile (Nu⁻), the displacement of the iodide ion is the overwhelmingly favored pathway:

CHBrClI + Nu⁻ → CHBrClNu + I⁻

The strength of the attacking nucleophile is also a key determinant of the reaction rate. Stronger nucleophiles accelerate SN2 reactions. pressbooks.pub Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity. libretexts.org For example, thiols (R-SH) are typically more nucleophilic than alcohols (R-OH). libretexts.org

Table 1: Expected Relative Reactivity of this compound with Various Nucleophiles in an SN2 Reaction (Illustrative)

| Nucleophile | Formula | Class | Expected Relative Rate |

| Methanethiolate | CH₃S⁻ | Strong, Soft | Very Fast |

| Cyanide | CN⁻ | Strong | Fast |

| Iodide | I⁻ | Strong, Soft | Fast |

| Hydroxide (B78521) | OH⁻ | Strong, Hard | Moderate |

| Azide | N₃⁻ | Strong | Moderate |

| Ammonia | NH₃ | Weak, Neutral | Slow |

| Water | H₂O | Very Weak, Neutral | Very Slow |

| Note: This table is illustrative and based on general principles of nucleophilicity. Actual rates would require experimental determination. |

Free radical reactions are initiated by the homolytic cleavage of a covalent bond, a process that typically requires energy input, such as ultraviolet (UV) light. wikipedia.orglscollege.ac.in In this compound, the bond most susceptible to cleavage is the one with the lowest bond dissociation energy (BDE).

Table 2: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

| Bond | BDE (kJ/mol) |

| C-Cl | ~327 quora.com |

| C-Br | ~285 quora.com |

| C-I | ~213-234 quora.comucsb.edu |

| Source: Values are approximate and compiled from various sources. quora.comucsb.edu |

Initiation: Homolytic cleavage of the weakest bond by UV light to form two radicals. CHBrClI + hν (UV light) → •CHBrCl + I•

Propagation: The generated radicals react with other molecules to form new products and regenerate radicals, continuing the chain reaction. For example, the bromochloromethyl radical might abstract a hydrogen atom from a solvent molecule like an alkane (R-H). youtube.com •CHBrCl + R-H → CH₂BrCl + R• I• + R-H → HI + R•

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain. youtube.com •CHBrCl + •CHBrCl → BrClCH-CHBrCl •CHBrCl + I• → CHBrClI I• + I• → I₂

The term "electrophilic reaction" in this context refers to the carbon atom of this compound acting as an electrophile, which is its role in the nucleophilic substitution reactions discussed previously. The inductive electron-withdrawing effect of the three electronegative halogens makes the central carbon atom highly electron-deficient and thus a potent electrophile.

A more distinct reaction pathway involves the generation of a carbene. Carbenes are neutral molecules containing a carbon atom with a valence of two and two unshared electrons. They can be generated via α-elimination from trihalomethanes using a strong base. wikipedia.orgwikipedia.org For this compound, treatment with a strong, non-nucleophilic base (B:) could plausibly lead to the deprotonation of the molecule, followed by the loss of the best leaving group (iodide) to form bromochlorocarbene (:CBrCl). This pathway is analogous to the well-known generation of dichlorocarbene (B158193) from chloroform (B151607). wikipedia.org

Mechanism of Hypothetical Carbene Formation:

Deprotonation: CHBrClI + B: → [:CBrClI]⁻ + BH⁺

α-Elimination: [:CBrClI]⁻ → :CBrCl + I⁻

Once formed, this highly reactive bromochlorocarbene would act as an electrophile, readily reacting with nucleophilic species such as alkenes to form cyclopropanes. wikipedia.org

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, is a critical factor in the environmental transformation of bromochloroiodomethane. These processes include reactions with water (hydrolysis), degradation by sunlight (photolysis), and reactions with naturally occurring chemical species in soil, water, and air.

The hydrolysis of this compound in aqueous systems is a significant degradation pathway. The reaction proceeds via a mechanism common to many haloforms, involving the formation of a dihalomethylene (dihalocarbene) intermediate. In the case of this compound, two primary pathways are possible due to the differential leaving group ability of the halide ions.

The initial step is the reversible removal of a proton by a base (e.g., hydroxide (B78521) ion, OH⁻) to form a trihalomethyl anion (CBrClI⁻). This anion then expels the best leaving group (iodide, I⁻) to form bromochloromethylene (:CBrCl) or, less favorably, the bromide ion (Br⁻) to form chloroiodomethylene (:CClI).

Table 1: Relative Bond Dissociation Energies for Halomethanes

| Bond | Dissociation Energy (kJ/mol) |

|---|---|

| C-I | ~234 |

| C-Br | ~293 |

| C-Cl | ~351 |

| C-H | ~439 |

Note: Data represents typical bond energies and illustrates the relative weakness of the C-I bond, making it the most likely point of initial hydrolytic attack.

Photolytic degradation is a primary atmospheric removal mechanism for many halogenated organic compounds. Trihalomethanes containing bromine and iodine are particularly susceptible to photolysis by sunlight, as their carbon-halogen bonds can be broken by the energy contained in ultraviolet (UV) radiation. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making this compound highly susceptible to photodegradation.

When a molecule of CHBrClI absorbs a photon of sufficient energy (in the environmentally relevant UV-A and UV-B range), the C-I bond is expected to cleave, yielding a bromochloromethyl radical and an iodine atom:

CHBrClI + hν → •CHBrCl + •I

This process is highly efficient for iodo- and bromo-alkanes. For instance, studies on bromoform (B151600) (CHBr₃) have shown that the quantum yield—the number of molecules destroyed per photon absorbed—for bromine atom formation is near unity (1.0) for wavelengths of 300 nm and longer researchgate.net. Although specific quantum yield data for this compound are not available, its similar structure suggests a high potential for photolytic breakdown in the upper layers of aquatic environments and in the atmosphere.

In the troposphere, the dominant transformation pathway for most organic compounds is reaction with photochemically-produced hydroxyl radicals (•OH). While specific rate constants for the reaction of this compound with •OH are not documented, data for similar compounds like chlorobromomethane (CH₂BrCl) are available chegg.com. The reaction proceeds via hydrogen abstraction, initiating a cascade of oxidative reactions. Given its structure, the atmospheric lifetime of this compound is expected to be governed by both direct photolysis and reaction with hydroxyl radicals.

Table 2: Atmospheric Reaction Rate Constants for Related Halomethanes with Hydroxyl Radical (•OH)

| Compound | Temperature (K) | Rate Constant (k) (cm³/molecule·second) |

|---|---|---|

| Chlorobromomethane (CH₂BrCl) | 298 | 1.11 x 10⁻¹³ |

| Chlorobromomethane (CH₂BrCl) | 313 | 1.34 x 10⁻¹³ |

| Chlorobromomethane (CH₂BrCl) | 330 | 1.58 x 10⁻¹³ |

Data from a study on a related compound illustrates the general magnitude of this reaction pathway chegg.com.

In anoxic (oxygen-deficient) environments such as saturated soils, sediments, and certain groundwater aquifers, halogenated methanes can undergo abiotic reductive dehalogenation. This process involves the transfer of electrons from a reducing agent to the halogenated compound, resulting in the cleavage of a carbon-halogen bond and the release of a halide ion.

Naturally occurring reductants include minerals containing ferrous iron (Fe(II)), such as iron sulfides (e.g., mackinawite), and dissolved species like bisulfide ions (HS⁻), which are common in sulfate-reducing environments tennessee.edu. The reaction with bisulfide is a bimolecular nucleophilic substitution (S_N2) reaction. Due to the high polarizability and weakness of the C-I bond, it is the most susceptible to nucleophilic attack, followed by the C-Br bond.

CHBrClI + HS⁻ → CHBrCl(SH) + I⁻

While direct kinetic studies on the reaction of this compound with bisulfide are scarce, research on similar chiral methanes confirms that the S_N2 mechanism is a significant reaction channel researchgate.net. The rate of this reaction is highly dependent on the concentration of the reductant, temperature, and the specific halogen being displaced. Given the hierarchy of leaving group ability (I⁻ > Br⁻ > Cl⁻), reductive dehalogenation of this compound will preferentially remove iodine, followed by bromine.

Environmental Partitioning and Bioaccumulation Potential

The environmental distribution of this compound is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota. Its potential to accumulate in organisms is a key aspect of its environmental risk profile.

Adsorption and Desorption Processes in Soil and Sediment Matrices

The mobility of this compound in the subsurface environment is largely controlled by its adsorption and desorption behavior in soil and sediment. The extent of this interaction is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). For halogenated methanes, lower Koc values indicate weaker adsorption to soil and sediment particles, leading to higher mobility and a greater potential for leaching into groundwater.

While specific experimental data on the adsorption of this compound is limited, data for the structurally similar compound bromochloromethane (B122714) suggests it has a low to moderate affinity for soil and sediment. epa.gov Estimated log Koc values for bromochloromethane range from 29 to 137, which would predict moderate to rapid migration through soils. epa.gov Sorption processes are influenced by soil and sediment characteristics, particularly organic matter content, clay mineralogy, and surface charge properties. nih.gov The Freundlich equation is commonly used to model the adsorption isotherms, providing coefficients (Kf) that quantify the adsorption capacity of the soil or sediment for a specific compound. researchgate.netmdpi.com Generally, compounds with low water solubility and high lipophilicity tend to adsorb more strongly to organic matter in soil. researchgate.net Given that the sorption of related compounds has been found to be relatively reversible, it is likely that this compound does not bind permanently to soil and sediment matrices. regulations.gov

Table 1: Estimated Soil Partitioning for a Structurally Related Compound

| Compound | Log Koc | Predicted Mobility in Soil |

|---|---|---|

| Bromochloromethane | 1.46 - 2.14 | Moderate to High |

Data for Bromochloromethane is used as a proxy to estimate the potential behavior of this compound. Source: epa.gov

Uptake and Distribution in Aquatic and Terrestrial Ecosystems

The potential for a chemical to bioaccumulate, or build up in the tissues of living organisms, is a critical factor in its environmental assessment. ecetoc.org This potential is often predicted by the octanol-water partition coefficient (Kow), expressed as log Kow or log P. A higher log Kow value indicates greater lipophilicity and a higher tendency to partition into the fatty tissues of organisms. ecetoc.org

This compound has a computed log P value of 2.5. nih.govnih.gov This value suggests a moderate degree of lipophilicity. However, substances considered to have a high bioaccumulation potential typically have much higher log Kow values. For instance, the European REACH guidelines define a bioaccumulative substance as one with a Bioconcentration Factor (BCF) >2000, which often corresponds to log Kow values above 4.5 or 5.0. nih.gov

Based on its log P value and data from analogous compounds, this compound is not expected to significantly bioaccumulate in aquatic or terrestrial organisms. epa.gov Estimated BCF values for the related compound bromochloromethane are low, suggesting that bioconcentration in aquatic life is not a significant concern. epa.gov While halogenated compounds can be persistent, the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is considered low for compounds in this log Kow range. ecetoc.org

Table 2: Physicochemical Properties of this compound Relevant to Bioaccumulation

| Property | Value | Implication for Bioaccumulation |

|---|---|---|

| Molecular Weight | 255.28 g/mol | Does not inherently limit uptake |

| Log P (Octanol-Water) | 2.5 | Low to moderate bioaccumulation potential |

Natural Occurrence and Formation Processes

This compound is known to occur in the environment through both natural biogenic production and as a byproduct of human activities such as water disinfection.

Biogenic Production by Marine Organisms (e.g., algae)

A variety of marine organisms, particularly algae, are known to be significant natural sources of halogenated organic compounds. nih.govsemanticscholar.org These organisms have evolved enzymatic pathways, often involving haloperoxidase enzymes, that incorporate halogens (bromine, chlorine, iodine) from seawater into organic molecules. nih.gov This biogenic production is thought to serve various ecological functions, including chemical defense against predators or competing organisms. nih.govvliz.be

Research has confirmed the natural production of this compound by marine algae. Specifically, (s)-Bromochloroiodomethane has been identified as a metabolite produced by the red algae Asparagopsis taxiformis. nih.gov Marine macroalgae are recognized as important contributors to the global biogeochemical cycling of halogens, producing a diverse array of volatile halocarbons. vliz.beresearchgate.net While bromoform is often the most abundantly produced brominated halocarbon, a wide range of other mixed halogenated methanes are also synthesized. researchgate.net

Table 3: Documented Biogenic Source of this compound

| Organism | Classification | Compound |

|---|---|---|

| Asparagopsis taxiformis | Marine Red Algae | (s)-Bromochloroiodomethane |

Source: nih.gov

Formation Mechanisms as Disinfection Byproducts in Water Treatment

This compound can be formed as a disinfection byproduct (DBP) during the treatment of drinking water. DBPs are chemical compounds created when disinfectants like chlorine or chloramine (B81541) react with natural organic matter (NOM), such as humic and fulvic acids, that is naturally present in source water. nih.govnih.gov

The formation of mixed-halogen DBPs, including those containing bromine and iodine, is particularly prevalent when the source water contains bromide (Br⁻) and iodide (I⁻) ions. nih.gov The disinfection process, typically involving an oxidant like hypochlorous acid (HOCl), can oxidize bromide and iodide to form more reactive bromine and iodine species (e.g., hypobromous acid, HOBr, and hypoiodous acid, HOI). rsc.orgca.gov These reactive halogen species can then participate alongside chlorine in electrophilic substitution reactions with NOM, leading to the formation of a wide array of halogenated organic compounds. nih.gov Trihalomethanes (THMs) are a major class of DBPs, and if the source water contains chloride, bromide, and iodide, all possible combinations of mixed-halogen THMs, including this compound, can be formed. nih.govdwqr.scot

Table 4: Factors Influencing the Formation of this compound as a DBP

| Factor | Description |

|---|---|

| Disinfectant Type | The type and dose of disinfectant (e.g., chlorine, chloramine) affect the rate and pathway of DBP formation. nih.gov |

| NOM Concentration | Higher concentrations of natural organic matter provide more precursor material for reactions. nih.govnih.gov |

| Bromide and Iodide Levels | The presence and concentration of bromide and iodide ions in source water are essential for the incorporation of bromine and iodine into the DBP molecule. nih.gov |

| Water pH | pH affects the chemistry of both the disinfectant and the NOM, influencing reaction kinetics. nih.gov |

| Reaction Time | Longer contact time between the disinfectant and NOM can lead to greater DBP formation. nih.gov |

| Temperature | Higher water temperatures generally increase the rate of DBP formation reactions. nih.gov |

Advanced Applications in Organic Synthesis and Biochemical Systems

Building Block Utility in Complex Molecular Synthesis

The presence of bromine, chlorine, and iodine imparts a distinct chemical character to bromochloroiodomethane, making it a potential precursor for the introduction of halomethyl groups or for the formation of carbon-carbon bonds under specific reaction conditions.

Precursors for Constructing Quaternary Carbon Centers

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis, often requiring specialized reagents and methodologies. chemistryworld.com While direct evidence for the use of this compound in the synthesis of quaternary carbons is not prevalent in the literature, its structure suggests potential applications. One theoretical approach involves the deprotonation of this compound to form a halomethyl anion, which could then act as a nucleophile.

The generation of such an anion would likely require a strong, sterically hindered base at low temperatures to prevent side reactions. This nucleophilic species could then, in principle, react with a suitable electrophile, such as a ketone or an activated alkene, to form a new carbon-carbon bond, leading to a carbon center with increased substitution. The differential reactivity of the halogens could potentially be exploited for sequential reactions.

Table 1: General Strategies for Quaternary Carbon Synthesis

| Strategy | Description | Potential Role of this compound |

| Nucleophilic Addition | Addition of a carbon-based nucleophile to a carbonyl or imine. | The derived chlorobromoiodomethyl anion could act as the nucleophile. |

| Alkylation | Reaction of an enolate or other carbanion with an alkyl halide. | Could potentially act as an electrophile, though less common for haloforms. |

| Rearrangement Reactions | Sigmatropic or other rearrangements that lead to the formation of a quaternary center. | Unlikely to be directly involved as a primary reagent. |

| Transition Metal-Catalyzed Cross-Coupling | Coupling of an organometallic reagent with an organic halide. | Could potentially participate in certain cross-coupling reactions. nih.gov |

Synthesis of Functionalized Heterocyclic and Carbocyclic Compounds

The synthesis of heterocyclic and carbocyclic compounds is fundamental to medicinal chemistry and materials science. nih.govnih.gov Trihalomethanes can sometimes be employed in the synthesis of small ring systems, such as cyclopropanes, through carbene or carbenoid intermediates.

The reaction of this compound with a strong base could lead to the formation of a dihalocarbene, which could then undergo a cycloaddition reaction with an alkene to form a cyclopropane (B1198618) ring. The specific nature of the dihalocarbene formed would depend on the reaction conditions and the relative leaving group abilities of the halogens.

Table 2: Selected Methods for Heterocycle and Carbocycle Synthesis

| Ring System | Synthetic Method | Potential Applicability of this compound |

| Cyclopropanes | Carbene/Carbenoid cycloaddition to alkenes. | As a precursor to a dihalocarbene. |

| Pyrroles/Indoles | Paal-Knorr synthesis, Fischer indole (B1671886) synthesis, etc. | Not a typical reagent for these classical methods. |

| Quinolines | Skraup synthesis, Friedländer synthesis, etc. | Unlikely to be directly involved. |

| Tetralins | Reduction of naphthalenes, intramolecular cyclizations. | Could potentially be used to introduce a functionalized carbon atom prior to cyclization. nih.gov |

Role in Prodrug Design and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the physicochemical properties of a drug, such as solubility or bioavailability.

Formation of Chloromethyl Esters for Enhanced Bioavailability of Active Pharmaceutical Ingredients (APIs)